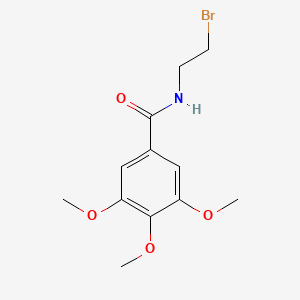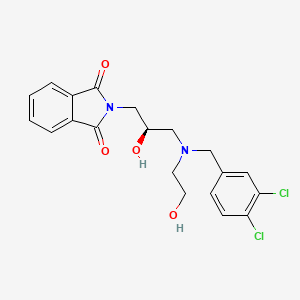
(R)-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the 3,4-dichlorobenzyl group and the 2-hydroxyethylamino group. Common reagents used in these steps include chlorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions could occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure but lacks the dichlorobenzyl group.
®-2-(3-((4-Chlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure with a single chlorine atom on the benzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability.
Eigenschaften
Molekularformel |
C20H20Cl2N2O4 |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
2-[(2R)-3-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20Cl2N2O4/c21-17-6-5-13(9-18(17)22)10-23(7-8-25)11-14(26)12-24-19(27)15-3-1-2-4-16(15)20(24)28/h1-6,9,14,25-26H,7-8,10-12H2/t14-/m1/s1 |
InChI-Schlüssel |
PCSQJPSIYVUASZ-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


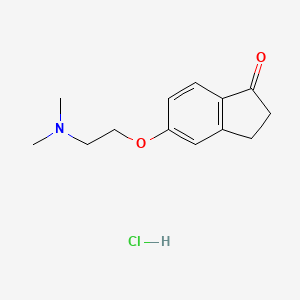
![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
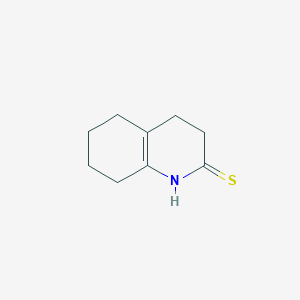
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)
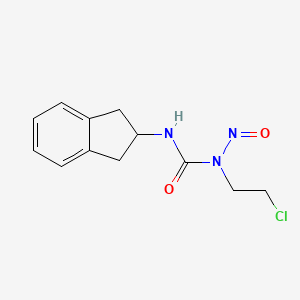
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
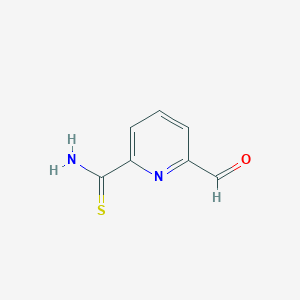

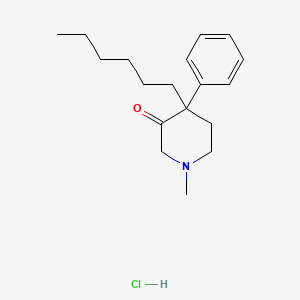
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)

